One of the primary applications of Radiprodil in scientific research is investigating neurological disorders associated with abnormal NMDA receptor activity. Studies have explored its potential role in understanding and treating conditions such as:
Beyond specific diseases, Radiprodil is also a valuable tool for researchers studying the basic functions of NMDA receptors. By selectively blocking these receptors, scientists can observe the resulting changes in neuronal activity and behavior. This information helps to elucidate the role of NMDA receptors in various physiological processes.
One area of research involves using Radiprodil to understand the role of NMDA receptors in learning and memory. Studies have employed Radiprodil to investigate how blocking these receptors affects memory formation and consolidation [].
Radiprodil, chemically known as 2-[4-(4-fluorobenzyl)-piperidine-1-yl]-2-oxo-N-(2-oxo-2,3-dihydro-benzoxazole-6-yl)-acetamide, is a small molecule primarily recognized as a negative allosteric modulator of the N-Methyl-D-Aspartate receptor, specifically targeting the GluN2B subunit. Its molecular formula is C21H20FN3O4, with a molecular weight of approximately 397.41 g/mol. Radiprodil has been investigated for its potential therapeutic applications in conditions such as Infantile Spasms and Diabetic Peripheral Neuropathic Pain, showcasing its relevance in neurology and pain management .
Radiprodil acts as a negative allosteric modulator of the NMDA receptor, specifically targeting the NR2B subunit []. NMDA receptors are crucial for excitatory neurotransmission in the brain. By binding to the NR2B subunit, Radiprodil modulates receptor activity, potentially leading to altered neuronal signaling. This mechanism is of interest for conditions where excessive NMDA receptor activity is implicated, such as epilepsy and neuropathic pain [].
A study investigating Radiprodil's effect on infantile spasms found that it might exert its anti-seizure effect through its prominent activity during the developmental period when NR2B expression is high [].
The biological activity of radiprodil is primarily linked to its role as a selective antagonist of the GluN2B subunit of the N-Methyl-D-Aspartate receptor. It exhibits potent inhibitory effects (IC50 = 8 nM) on these receptors, which are critical in synaptic plasticity and neurotoxicity. Radiprodil has shown promise in mitigating seizures associated with GRIN2A gain-of-function mutations and has demonstrated neuroprotective effects by reducing calcium influx through N-Methyl-D-Aspartate receptors during excitotoxicity . Additionally, it has been observed to influence dendritic spine density in mouse hippocampal neurons, indicating potential implications for cognitive functions .
The synthesis of radiprodil involves several steps that typically include the formation of the piperidine ring and subsequent modifications to introduce the benzoxazole moiety. Detailed methodologies often employ techniques such as:
Radiprodil's primary applications are in the field of neurology. Its potential uses include:
Research has indicated that radiprodil interacts selectively with the GluN2B subunit of N-Methyl-D-Aspartate receptors, providing insights into its mechanism as a negative allosteric modulator. Studies have shown that it can effectively block receptor activation induced by glutamate and glycine, thereby reducing excitatory neurotransmission that can lead to neuronal damage . Furthermore, radiprodil's ability to modulate synaptic activity suggests it may have broader implications for understanding synaptic plasticity and related neurological disorders.
Radiprodil belongs to a class of compounds known as "prodils," which are characterized by their interactions with N-Methyl-D-Aspartate receptors. Here is a comparison with similar compounds:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Ifenprodil | Non-selective antagonist of N-Methyl-D-Aspartate receptors | Broader receptor interaction |
Memantine | Uncompetitive antagonist at N-Methyl-D-Aspartate receptors | Used primarily for Alzheimer's disease |
Ro 25-6981 | Selective antagonist for GluN2B subunit | Specificity similar to radiprodil |
Radiprodil's specificity for the GluN2B subunit makes it particularly unique among these compounds, offering potential advantages in targeting specific neurological pathways without affecting other receptor types significantly . This selectivity may lead to fewer side effects compared to less selective agents.
Radiprodil, also known by its developmental code RGH-896, is a synthetic organic compound with the molecular formula C21H20FN3O4 [1] [2]. The molecule represents a complex heterocyclic structure designed as a selective N-methyl-D-aspartate receptor subunit 2B antagonist [3]. The molecular architecture of radiprodil incorporates multiple aromatic and heterocyclic systems, including a benzoxazole ring, a piperidine ring, and a fluorinated aromatic system, all connected through strategically positioned linking groups.
The International Union of Pure and Applied Chemistry name for radiprodil is 2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]-2-oxo-N-(2-oxo-3H-1,3-benzoxazol-6-yl)acetamide [1] [2]. This systematic nomenclature reflects the complex connectivity pattern within the molecule, highlighting the presence of the key structural elements that contribute to its pharmacological activity. The simplified molecular input line entry system representation is C1CN(CCC1CC2=CC=C(C=C2)F)C(=O)C(=O)NC3=CC4=C(C=C3)NC(=O)O4 [1] [4], which provides a linear encoding of the molecular structure suitable for computational applications.
The molecular weight of radiprodil is 397.4 grams per mole [1] [2] [4], with a monoisotopic mass of 397.143784 daltons [2]. The compound is assigned Chemical Abstracts Service registry number 496054-87-6 [1] [2]. The International Chemical Identifier Key for radiprodil is GKGRZLGAQZPEHO-UHFFFAOYSA-N [1] [2], providing a unique identifier for database searches and computational applications.
Property | Value |
---|---|
Molecular Formula | C₂₁H₂₀FN₃O₄ |
Molecular Weight | 397.4 g/mol |
Monoisotopic Mass | 397.143784 g/mol |
CAS Number | 496054-87-6 |
InChI Key | GKGRZLGAQZPEHO-UHFFFAOYSA-N |
The molecular architecture of radiprodil is characterized by the presence of several distinct functional groups that collectively contribute to its biological activity and pharmacological properties. The benzoxazole ring system represents one of the most significant structural features, consisting of a 2-oxo-3H-1,3-benzoxazol-6-yl moiety [1] [5]. This heterocyclic system incorporates both nitrogen and oxygen heteroatoms within a fused bicyclic framework, creating a planar aromatic system with specific electronic properties that facilitate interaction with the target receptor.
The piperidine ring constitutes another crucial structural element, functioning as a 4-substituted saturated six-membered heterocycle containing nitrogen [6]. This aliphatic ring system provides conformational flexibility to the molecule while maintaining a basic nitrogen center that can participate in electrostatic interactions with the receptor binding site. The piperidine ring serves as a central scaffold connecting the fluorobenzyl substituent to the acetamide linkage.
The fluorobenzyl group represents a para-fluorinated aromatic system attached to the piperidine ring through a methylene bridge [7]. The 4-fluorobenzyl substituent incorporates a fluorine atom at the para position of the benzyl ring, which enhances the lipophilic character of the molecule and contributes to binding affinity through specific interactions with hydrophobic regions of the receptor binding site [8] [9].
The acetamide linkage connecting the benzoxazole moiety to the rest of the molecule functions as a critical hydrogen bonding site [1]. This secondary amide group possesses both hydrogen bond donor and acceptor capabilities, enabling formation of specific interactions with amino acid residues in the receptor binding pocket. The alpha-dicarbonyl system, also known as a glyoxyl group, creates an electron-withdrawing environment that influences the electronic properties of adjacent functional groups [1].
Functional Group | Chemical Description | Role in Receptor Binding |
---|---|---|
Benzoxazole ring | 2-oxo-3H-1,3-benzoxazol-6-yl | Hydrogen bonding with GluN2B ATD |
Piperidine ring | 4-substituted piperidine | Conformational flexibility |
Fluorobenzyl group | 4-fluorobenzyl substituent | Hydrophobic interactions |
Acetamide linkage | N-acetamide connector | Hydrogen bonding site |
Alpha-dicarbonyl | Glyoxyl connecting group | Electron-withdrawing effect |
The stereochemical analysis of radiprodil reveals important structural characteristics that influence its biological activity and receptor selectivity. The molecule contains multiple conformationally flexible bonds that allow for various spatial arrangements of its functional groups [10]. The piperidine ring can adopt different chair conformations, with the 4-fluorobenzyl substituent occupying either axial or equatorial positions, affecting the overall three-dimensional shape of the molecule.
The alpha-dicarbonyl system connecting the piperidine ring to the acetamide linkage creates a relatively rigid planar arrangement due to the conjugation between the two carbonyl groups [1]. This structural feature restricts rotation around the central bonds and influences the spatial relationship between the piperidine and benzoxazole portions of the molecule. The planarity of this connecting region is crucial for optimal positioning of the molecule within the receptor binding site.
Unlike some related N-methyl-D-aspartate receptor antagonists such as ifenprodil, radiprodil does not possess classical stereogenic centers with defined R or S configurations [11] [12]. However, the molecule exhibits conformational flexibility that allows for different spatial arrangements of its substituents. The absence of permanent stereogenic centers simplifies the synthetic preparation and pharmaceutical development of radiprodil compared to chiral analogues that require enantiomeric separation.
The benzoxazole ring system maintains a planar geometry due to its aromatic character and the constraint imposed by the fused ring structure [5]. This planarity is essential for proper stacking interactions with aromatic amino acid residues in the receptor binding site and contributes to the selectivity profile of the compound.
Radiprodil belongs to a class of selective GluN2B NMDA receptor antagonists that share common structural motifs while exhibiting distinct pharmacological profiles [11] [9]. Comparison with ifenprodil, the prototypical member of this class, reveals both similarities and differences in molecular architecture. Ifenprodil possesses a phenylethanolamine pharmacophore with a molecular weight of 325.4 grams per mole and incorporates phenolic hydroxyl groups that form critical hydrogen bonds with the receptor [11]. In contrast, radiprodil employs a benzoxazole ring system as the primary hydrogen bonding element, resulting in a higher molecular weight of 397.4 grams per mole [1] [4].
The structural comparison extends to other related compounds including eliprodil, Ro 25-6981, and traxoprodil [13]. Eliprodil incorporates a benzisoxazole ring system with a molecular weight of 385.5 grams per mole but demonstrates significantly lower potency at GluN2B receptors with an IC50 value of 1200 nanomolar compared to radiprodil's 69 nanomolar [4] [13]. Ro 25-6981 represents the most potent analogue in this series with an IC50 of 9 nanomolar, achieved through the incorporation of additional hydroxyl groups that enhance hydrogen bonding interactions [13].
The fluorobenzyl substituent present in radiprodil is also found in traxoprodil, suggesting that this structural feature contributes to binding affinity and selectivity [13]. However, traxoprodil incorporates a pyrrolidine ring instead of piperidine and maintains the phenylethanolamine pharmacophore, resulting in different pharmacological properties despite structural similarities.
Compound | Molecular Weight | Key Structural Features | GluN2B IC50 (nM) | Pharmacophore Type |
---|---|---|---|---|
Radiprodil | 397.4 g/mol | Benzoxazole + piperidine + fluorobenzyl | 69 | Benzoxazole-based |
Ifenprodil | 325.4 g/mol | Phenolic hydroxyl + piperidine + benzyl | 34 | Phenylethanolamine |
Eliprodil | 385.5 g/mol | Benzisoxazole + piperidine + phenethyl | 1200 | Benzisoxazole-based |
Ro 25-6981 | 340.4 g/mol | Phenolic hydroxyl + piperidine + 4-hydroxybenzyl | 9 | Phenylethanolamine |
Traxoprodil | 345.4 g/mol | Phenolic hydroxyl + pyrrolidine + fluorobenzyl | 65 | Phenylethanolamine |
The binding mode analysis reveals that radiprodil, like other GluN2B-selective antagonists, interacts with the amino terminal domain interface between GluN1 and GluN2B subunits [9] [13]. The benzoxazole ring system occupies a binding cavity that overlaps with but is distinct from the phenolic hydroxyl binding region utilized by ifenprodil and related phenylethanolamines [11] [13]. This structural difference contributes to the unique pharmacological profile of radiprodil and its potential advantages in terms of selectivity and side effect profile.
The physical and chemical properties of radiprodil reflect its complex molecular structure and heterocyclic composition. The molecular weight of 397.4 grams per mole places radiprodil in the middle range of molecular weights for central nervous system drugs, consistent with its ability to cross biological membranes while maintaining sufficient molecular complexity for selective receptor binding [1] [2] [4].
The melting point of radiprodil has been reported as 223-225 degrees Celsius [14], indicating significant intermolecular forces and molecular stability under standard conditions. This relatively high melting point is consistent with the presence of multiple hydrogen bonding sites and aromatic ring systems that contribute to crystal lattice stability. The thermal stability implied by this melting point range suggests that radiprodil can withstand typical pharmaceutical processing conditions without decomposition.
The predicted relative density of radiprodil is 1.394 grams per cubic centimeter [4], indicating that the compound is denser than water due to the presence of the fluorine atom and multiple aromatic ring systems. This density value is consistent with organic compounds containing heteroatoms and aromatic systems.
Solubility characteristics are crucial for pharmaceutical applications, and radiprodil demonstrates good solubility in dimethyl sulfoxide at 220 milligrams per milliliter, corresponding to 553.6 millimolar concentration [4]. This high solubility in dimethyl sulfoxide facilitates preparation of stock solutions for biological testing and suggests favorable dissolution properties in appropriate pharmaceutical solvents. The compound exhibits more limited aqueous solubility, which is typical for lipophilic central nervous system drugs [15].
Physical Property | Value | Significance |
---|---|---|
Molecular Weight | 397.4 g/mol | Optimal for CNS penetration |
Melting Point | 223-225°C | High thermal stability |
Relative Density | 1.394 g/cm³ (predicted) | Denser than water |
DMSO Solubility | 220 mg/mL (553.6 mM) | Good organic solvent solubility |
Number of Rotatable Bonds | 7 | Moderate conformational flexibility |
Number of Aromatic Rings | 2 | Contributes to receptor binding |
Radiprodil, chemically known as N-(2,3-dihydro-2-oxo-6-benzoxazolyl)-4-[(4-fluorophenyl)methyl]-α-oxo-1-piperidineacetamide, represents a complex heterocyclic compound with molecular formula C₂₁H₂₀FN₃O₄ and molecular weight 397.4 g/mol [1] [2]. The synthetic approach to radiprodil involves multiple key transformations that construct its characteristic structural features: a benzoxazole ring system, a piperidine ring, and a 4-fluorobenzyl substituent [1] [2].
The synthesis of radiprodil follows established methodologies for constructing benzoxazole derivatives, which typically involve condensation reactions between 2-aminophenol and appropriate carboxylic acid derivatives [3] [4]. The benzoxazole ring system can be formed through cyclization reactions involving 2-aminophenol as the starting material, followed by oxidative coupling processes [3] [4]. Modern synthetic approaches for benzoxazole formation employ various catalytic systems, including metal-free conditions and environmentally friendly protocols [4] [5].
The piperidine component of radiprodil is synthesized through established piperidine chemistry methodologies [6] [7]. Recent advances in piperidine synthesis have demonstrated efficient approaches utilizing both traditional cyclization reactions and modern biocatalytic processes [6] [7]. The 4-fluorobenzyl substituent is typically introduced through nucleophilic substitution reactions, where the piperidine nitrogen atom attacks an appropriate 4-fluorobenzyl halide precursor .
The final assembly of radiprodil involves the coupling of the piperidine intermediate with the benzoxazole-containing acid chloride or activated ester derivative. This amide bond formation represents a critical step in the synthetic sequence, requiring careful control of reaction conditions to ensure high yield and purity [9] .
The synthesis of radiprodil involves several critical intermediates that must be carefully prepared and characterized. The primary intermediate is 4-(4-fluorobenzyl)piperidine, which serves as the core structural unit . This intermediate is typically prepared through the reaction of piperidine with 4-fluorobenzyl chloride under basic conditions, often utilizing potassium carbonate or sodium hydroxide as the base .
The second crucial intermediate is the benzoxazole-containing acid derivative, specifically the 2-oxo-2,3-dihydro-1,3-benzoxazol-6-ylacetyl component [4]. This intermediate requires the formation of the benzoxazole ring system through cyclization of 2-aminophenol derivatives with appropriate carboxylic acid precursors [3] [4]. The benzoxazole ring formation can be achieved through various methodologies, including acid-catalyzed cyclization, metal-catalyzed oxidative coupling, or solvent-free thermal conditions [4].
An important synthetic intermediate is the glyoxyl derivative that connects the piperidine and benzoxazole moieties. This α-oxoacetamide linkage is formed through the reaction of the piperidine intermediate with glyoxyl chloride or related activated derivatives, followed by coupling with the benzoxazole amine [9].
The synthetic pathway also involves protection and deprotection strategies for sensitive functional groups. The benzoxazole nitrogen may require temporary protection during certain synthetic steps to prevent unwanted side reactions [3] [4]. Similarly, the piperidine nitrogen may need protection during the introduction of the fluorobenzyl group to ensure regioselectivity [7].
Industrial-scale production of radiprodil requires careful consideration of synthetic efficiency, cost-effectiveness, and regulatory compliance. The manufacturing process must be designed to minimize the number of synthetic steps while maintaining high yield and purity standards [10] [11]. Current good manufacturing practices (cGMP) guidelines mandate that radiprodil active pharmaceutical ingredient production occurs in GMP-certified facilities with appropriate quality control measures [10].
Process optimization for large-scale synthesis involves several key considerations. The choice of solvents must balance synthetic efficiency with environmental and safety concerns. Preferred solvents include ethanol, acetonitrile, and other environmentally acceptable alternatives that can be easily recovered and recycled [12] [13]. The reaction conditions must be scalable, avoiding extreme temperatures or pressures that would be impractical for industrial implementation [11].
Purification strategies for industrial production typically employ crystallization techniques to achieve the required purity specifications of ≥98% [2]. The final product is obtained as a white solid with defined physical and chemical properties suitable for pharmaceutical formulation [2]. Storage conditions require maintenance at -20°C to ensure stability over the specified shelf life of ≥4 years [2].
Quality control parameters for industrial production include comprehensive analytical testing using high-performance liquid chromatography (HPLC) with UV detection at 260 and 290 nm wavelengths [2]. The manufacturing process must incorporate in-process controls to monitor reaction progress and ensure consistent product quality [14] [15]. Batch-to-batch consistency is maintained through rigorous analytical testing and documentation as required by regulatory agencies [10].
The development of environmentally sustainable synthetic approaches for radiprodil aligns with modern green chemistry principles. Several strategies have been explored to minimize the environmental impact of the manufacturing process while maintaining product quality and yield [12] [16].
Solvent selection represents a crucial aspect of green chemistry implementation. Water-based synthetic approaches have been investigated for benzoxazole formation, utilizing aqueous reaction media with appropriate catalysts to achieve cyclization under mild conditions [4]. Solvent-free conditions have also been explored, particularly for the benzoxazole ring formation step, which can be conducted under thermal conditions without organic solvents [4].
Catalytic systems have been developed to replace stoichiometric reagents with more environmentally friendly alternatives. Heterogeneous catalysts, including supported metal catalysts and solid acid catalysts, enable easier product separation and catalyst recycling [16] [4]. Biocatalytic approaches using enzyme-mediated transformations have shown promise for selective transformations in piperidine chemistry [6].
Atom economy considerations focus on minimizing waste generation through efficient synthetic design. The synthetic route has been optimized to reduce the number of protection-deprotection steps and to utilize starting materials more efficiently [13]. Continuous flow chemistry approaches have been investigated to improve reaction efficiency and reduce waste generation [12].
Energy-efficient processes have been developed using microwave-assisted synthesis and ultrasonic activation to reduce reaction times and energy consumption [4]. These approaches contribute to overall process sustainability while maintaining product quality standards [16].
Quality control for radiprodil manufacturing encompasses comprehensive analytical testing protocols designed to ensure consistent product quality and regulatory compliance [14] [15]. The analytical methodology follows International Conference on Harmonisation (ICH) Q2(R1) guidelines for analytical procedure validation [14] [15].
Identity confirmation utilizes high-performance liquid chromatography (HPLC) with UV detection, complemented by mass spectrometry for structural verification [17] [2]. The characteristic retention time and spectral properties at 260 and 290 nm wavelengths provide definitive identification [2]. Nuclear magnetic resonance (NMR) spectroscopy serves as an additional identity confirmation method, particularly for structural verification of synthetic intermediates [18].
Purity determination employs reverse-phase HPLC methodology with quantitative analysis of related substances and impurities [17] [19]. The established specification requires minimum purity of ≥98% by HPLC analysis [2]. Impurity profiling includes identification and quantification of synthetic byproducts, degradation products, and residual solvents [14] [15].
Assay methodology utilizes validated HPLC procedures with internal standard calibration to ensure accurate quantification [17] [19]. The analytical method demonstrates linearity across the range of 1-1000 ng/mL for bioanalytical applications, with lower limits of detection and quantification of 1 ng/mL [17].
Stability testing protocols evaluate product degradation under various storage conditions, including temperature, humidity, and light exposure [14] [15]. The established stability profile supports storage at -20°C with a shelf life of ≥4 years [2]. Accelerated stability studies provide data for regulatory submissions and support formulation development [14].
Physical characterization includes determination of melting point, solubility profiles in various solvents, and particle size distribution for solid-state properties [2]. Solubility data indicates approximately 10 mg/mL in dimethyl sulfoxide (DMSO) and 2 mg/mL in dimethylformamide (DMF), with limited water solubility [2].
Microbiological testing ensures absence of pathogenic organisms and compliance with pharmacopeial standards for non-sterile drug substances [14] [15]. Residual solvent analysis employs gas chromatography to quantify organic solvent residues according to ICH Q3C guidelines [14].